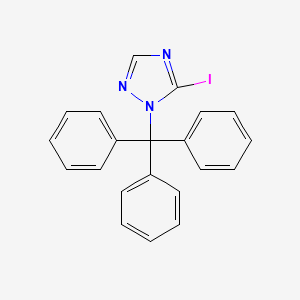

5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like 5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole belong to a class of organic compounds known as halopyrimidines . These are aromatic compounds containing a halogen atom linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of 5-iodo-1,2,3-triazoles often involves a copper(I)-catalyzed reaction between azide and terminal alkyne in the presence of an iodinating agent .Chemical Reactions Analysis

5-Iodo-1,2,3-triazoles are interesting templates for investigating the halogen bond propensity in small molecules . They have been used in various chemical reactions, including base-mediated cyclization and halogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For example, the molecular weight of 5-Iodo-1,2,3-trimethoxybenzene is 294.09 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Multicomponent Aqueous Synthesis : A novel copper-catalyzed aqueous multicomponent synthetic method for the preparation of 5-iodo-1,2,3-triazoles has been developed, showcasing high effectiveness and selectivity for substrates including compounds with nucleoside, sugar, and amino acid moieties. This method facilitates the direct, single-step multicomponent dual modification of peptide from readily available materials and can be applied for fast multicomponent radioactive 125 I labeling from an aqueous solution of sodium 125 iodide (Li et al., 2017).

Copper-Catalyzed Azide-Alkyne Cycloaddition : The Cu-catalyzed 1,3-dipolar cycloaddition of iododiacetylenes with organic azides using iodotris(triphenylphosphine)copper(I) as a catalyst presents an efficient one-step synthetic route to 5-iodo-4-ethynyltriazoles. This reaction is tolerant to various functional groups, making it versatile for synthesizing unsymmetrically substituted triazole-fused enediyne systems and 5-aryl-4-ethynyl triazoles (Govdi et al., 2019).

Building Blocks for Synthesis : 5-Iodo-1H-1,2,3-triazoles are recognized as versatile building blocks for synthesizing diverse 1,4,5-trisubstituted 1,2,3-triazoles. The synthetic applications of 5-iodo-1,2,3-triazoles through the creation of new C–C, C–heteroatom, or C–D(T) bonds and their use in radiolabeling, halogen exchange, and heterocoupling reactions are substantial (Balova et al., 2020).

Biomedical Applications

Radiolabeling and Molecular Probes : A one-pot, three-component, copper(II)-mediated reaction of azides, alkynes, and iodide yields 5-iodo-1,2,3-triazoles. This method allows the rapid assembly of structurally diverse molecular probes, including those functionalized with bioconjugation groups, fluorescent dyes, and biomolecules, for potential use in nuclear imaging and the measurement of biochemical events in vivo (Yan et al., 2013).

Iodination Mechanism Study : The study of the mechanism of Copper(I)-Catalyzed 5-Iodo-1,2,3-triazole Formation from Azide and Terminal Alkyne provides insights into the selective syntheses of iodotriazoles, offering valuable information for their use in synthetic and supramolecular chemistry (Barsoum et al., 2015).

Structural Analysis and Design

Halogen Bonding Insights : The study of the binding mode of a 5-iodo-1,2,3-triazole derivative using X-ray crystallography, DFT calculation, and molecular docking approaches offers insights into the formation of intermolecular hydrogen and halogen bonding, highlighting the significance of the iodine atom in halogen bonding interactions. This can be crucial for optimizing compounds for improved biological activities (He et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-iodo-1-trityl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16IN3/c22-20-23-16-24-25(20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCJCRXIYSCNSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NC=N4)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90709959 |

Source

|

| Record name | 5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90709959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151899-61-5 |

Source

|

| Record name | 5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90709959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chlorothiazolo[4,5-b]pyridine](/img/structure/B595363.png)

![5aH-Oxireno[4,5]cyclopenta[1,2-c]pyridine-5a,6-diol,octahydro-1a-methyl-,[1aR-(1a-alpha-,1b-bta-,5a-](/img/no-structure.png)